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Esculentin-1N protein precursor, partial

Immunomodulation Respiratory burst Macrophage activation

Esculentin-1N protein precursor, partial—scientifically designated esculentin-1PN—is a 46-amino-acid antimicrobial peptide (AMP) identified from the skin transcriptome of the dark-spotted frog Pelophylax nigromaculatus. The mature peptide (4.80 kDa, pI 9.63) contains a C-terminal disulfide-bridged heptapeptide ring characteristic of the esculentin-1 family, yet its primary sequence (GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC) differs from the canonical esculentin-1 of Rana esculenta at specific residue positions.

Molecular Formula
Molecular Weight
Cat. No. B1576690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-1N protein precursor, partial
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-1N Protein Precursor (Partial): Structural Identity, Species Origin, and Procurement-Relevant Classification


Esculentin-1N protein precursor, partial—scientifically designated esculentin-1PN—is a 46-amino-acid antimicrobial peptide (AMP) identified from the skin transcriptome of the dark-spotted frog Pelophylax nigromaculatus [1]. The mature peptide (4.80 kDa, pI 9.63) contains a C-terminal disulfide-bridged heptapeptide ring characteristic of the esculentin-1 family, yet its primary sequence (GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC) differs from the canonical esculentin-1 of Rana esculenta at specific residue positions [1][2]. Phylogenetically, esculentin-1PN clusters within the Pelophylax esculentin-1 group and is most closely related to esculentin-1P from Pelophylax fukienensis [1]. Critically, esculentin-1PN is the first esculentin-1 homolog for which immunomodulatory activity on mammalian immune cells has been experimentally demonstrated [1].

Why Generic Substitution of Esculentin-1N Protein Precursor with Other Esculentin-1 Family Members Is Scientifically Unsupported


The esculentin-1 peptide family exhibits substantial sequence variation across amphibian species that directly translates into divergent antimicrobial spectra and, critically, the presence or absence of immunomodulatory functionality. Esculentin-1PN differs from the canonical Rana esculenta esculentin-1 (GIFSKLGRKK...) by residue substitution at position 7 (Ala vs. Arg) among other sites [1]. The 19–46 C-terminal fragment of esculentin-1 (esculentin-1b) is entirely devoid of antibacterial activity, demonstrating that even minor truncation abolishes function [2]. Furthermore, the N-terminal derivatives Esc(1-21) and Esc(1-18), while retaining antibacterial activity, have not been reported to enhance the respiratory burst in RAW264.7 macrophages—a hallmark immunomodulatory feature uniquely documented for esculentin-1PN [1][3]. Generic substitution among esculentin-1 variants therefore risks not only altered or absent antimicrobial potency but also the complete loss of the dual antibacterial/immunomodulatory profile that distinguishes esculentin-1PN for research and development applications.

Product-Specific Quantitative Evidence Guide: Esculentin-1N Protein Precursor (Partial) Differentiation Data


Immunomodulatory Respiratory Burst Enhancement in RAW264.7 Macrophages: Esculentin-1PN vs. Untreated Controls

Esculentin-1PN produced a concentration-dependent, statistically significant enhancement of the respiratory burst in RAW264.7 murine macrophage cells, measured via NBT reduction assay at OD620. At 1.0 μg/mL, esculentin-1PN increased the respiratory burst to OD620 = 0.70 ± 0.02; at 10.0 μg/mL, the OD620 reached 0.85 ± 0.03—representing a 37% and 67% increase, respectively, over the BSA-treated control group (OD620 = 0.51 ± 0.03) [1]. This immunomodulatory phenotype has not been reported for any other esculentin-1 homolog, including the well-characterized N-terminal derivatives Esc(1-21) and Esc(1-18), whose antibacterial mechanisms focus primarily on membranolytic activity rather than macrophage activation [2][3].

Immunomodulation Respiratory burst Macrophage activation

Selective Pro-Inflammatory Cytokine Induction (TNF-α, IL-1β) Without Chemotaxis: Esculentin-1PN Exhibits Targeted Immunomodulation

Esculentin-1PN treatment of RAW264.7 cells (10.0 μg/mL) markedly upregulated the expression of pro-inflammatory cytokine genes TNF-α and IL-1β, while the expression of anti-inflammatory cytokines IL-10 and TGF-β remained unaltered [1]. Simultaneously, esculentin-1PN did not stimulate chemotaxis in RAW264.7 cells, with cell migration percentages showing no significant difference from the BSA control group [1]. This selective immunomodulatory profile—pro-inflammatory cytokine induction without chemotactic recruitment—contrasts with Esc(1-21), whose immunomodulatory effects are reported in the context of LPS detoxification and IL-6 inhibition in Pseudomonas aeruginosa-stimulated macrophages, rather than direct respiratory burst enhancement or TNF-α/IL-1β upregulation [2].

Cytokine induction TNF-α IL-1β Macrophage chemotaxis

Broad-Spectrum Antibacterial MIC Profile: Esculentin-1PN vs. N-Terminal Esculentin Derivatives Esc(1-21)/Esc(1-18)

Synthetic esculentin-1PN demonstrated a graded antibacterial MIC profile across nine bacterial strains. The strongest activity (MIC = 6.25 μg/mL) was observed against Vibrio anguillarum, Escherichia coli K12, and Staphylococcus saprophyticus; intermediate activity (MIC = 12.5 μg/mL) against Citrobacter freundii; moderate activity (MIC = 25 μg/mL) against V. harveyi, V. alginolyticus, and Pseudomonas aeruginosa ATCC 27853; and weakest activity (MIC = 50 μg/mL) against Shigella flexneri and Listeria monocytogenes [1]. By comparison, the N-terminal derivative Esc(1-21) displays MIC values of 1–16 μM against Pseudomonas aeruginosa, including drug-resistant clinical isolates [2], while Esc(1-18) exhibits minimal bactericidal concentrations of 32–64 μM against E. coli O157:H7 [3]. Notably, esculentin-1PN retains activity against the Gram-positive bacterium S. saprophyticus (MIC = 6.25 μg/mL), a pathogen against which Esc(1-21) is reportedly poorly active [2].

Minimum inhibitory concentration Antibacterial spectrum Gram-negative pathogens

Dual Bactericidal Mechanism: Membrane Disruption (LDH Release) and Genomic DNA Hydrolysis by Esculentin-1PN

Esculentin-1PN exerts bactericidal activity through a dual mechanism. First, an LDH release assay performed on E. coli K12 demonstrated that esculentin-1PN at 100 μg/mL caused a 3.53-fold increase in extracellular LDH compared to the untreated control, confirming plasma membrane disruption [1]. Second, agarose gel electrophoresis revealed a concentration-dependent progressive decline in genomic DNA band intensity following esculentin-1PN treatment, indicating direct gDNA hydrolysis [1]. While membrane disruption is a well-established mechanism for the N-terminal derivatives Esc(1-21) and Esc(1-18) [2], the combination of membrane lysis with gDNA hydrolysis has been specifically documented for esculentin-1PN and is consistent with mechanisms observed for other amphibian AMPs such as dark-spotted frog brevinin-2 and tiger frog cathelicidin [1].

Bactericidal mechanism Membrane disruption DNA hydrolysis

Unique Primary Sequence and Phylogenetic Positioning Differentiate Esculentin-1PN from Canonical Esculentin-1 and Esculentin-1P

The mature esculentin-1PN peptide sequence (GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC) differs from the canonical Rana esculenta esculentin-1 sequence (GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC) at residue position 7 (Ala→Arg substitution) and from its closest phylogenetic relative esculentin-1P (Pelophylax fukienensis) at additional positions [1][2]. Phylogenetic tree analysis based on precursor protein sequences placed esculentin-1PN within the Pelophylax esculentin-1 cluster, most closely related to esculentin-1P, yet forming a distinct branch [1]. The mature peptide has a predicted molecular weight of 4.80 kDa and a theoretical pI of 9.63, with two conserved cysteine residues (Cys31 and Cys37 within the mature peptide) forming a single disulfide bond that stabilizes the C-terminal heptapeptide ring [1]. These sequence differences may underlie the unique immunomodulatory functionality not observed in esculentin-1P or the original esculentin-1.

Peptide sequence Phylogenetic analysis Structure-activity relationship

Best Research and Industrial Application Scenarios for Esculentin-1N Protein Precursor (Partial)


Dual-Function Antimicrobial-Immunomodulatory Peptide Discovery Programs

Esculentin-1PN is uniquely positioned for research programs seeking AMPs with simultaneous direct bactericidal activity and macrophage-activating immunomodulatory properties. The demonstrated respiratory burst enhancement (OD620 = 0.85 ± 0.03 at 10 μg/mL vs. 0.51 ± 0.03 control) and selective TNF-α/IL-1β upregulation make it suitable for in vitro screening cascades evaluating host-directed antimicrobial strategies [1].

Veterinary Antimicrobial Development Targeting Aquaculture and Livestock Pathogens

With its strongest MIC of 6.25 μg/mL against Vibrio anguillarum, a major aquaculture pathogen, and broad activity against E. coli (MIC 6.25 μg/mL) and S. saprophyticus (MIC 6.25 μg/mL), esculentin-1PN is a compelling candidate for veterinary antimicrobial development [1]. Its origin from a commercially farmed amphibian species further supports translational relevance for agricultural applications [1].

Comparative Mechanistic Studies of Antimicrobial Peptide Resistance Evasion

The dual bactericidal mechanism of esculentin-1PN—3.53-fold LDH release at 100 μg/mL combined with concentration-dependent gDNA hydrolysis—provides a valuable model system for studying how multi-target AMPs may reduce the emergence of bacterial resistance compared to single-mechanism peptides such as Esc(1-21) [1][2].

Amphibian Innate Immunity and Species-Specific Host Defense Peptide Research

Esculentin-1PN serves as a species-specific molecular tool for investigating Pelophylax nigromaculatus innate immunity. Its constitutive expression across tissues (skin > muscle > other tissues) and phylogenetic placement within the Pelophylax esculentin-1 cluster enable comparative evolutionary studies of amphibian AMP diversification [1].

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